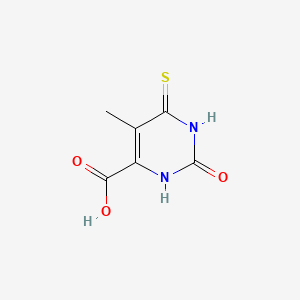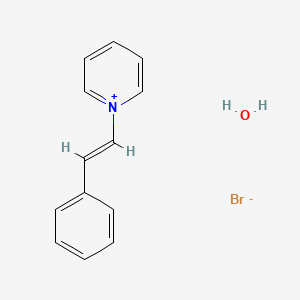
1-Styrylpyridinium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Styrylpyridinium bromide hydrate: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a styryl group attached to the nitrogen atom of the pyridinium ring, with bromide as the counterion and water molecules as part of its crystalline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-styrylpyridinium bromide hydrate typically involves the reaction of pyridine with styrene in the presence of a brominating agent. One common method is as follows:
Starting Materials: Pyridine and styrene.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The reaction proceeds via the formation of a styrylpyridinium intermediate, which is then treated with bromine to yield the final product, 1-styrylpyridinium bromide. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: The crude product is purified through recrystallization or column chromatography.
Hydration: The final step involves crystallizing the product from water to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Styrylpyridinium bromide hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 1-styrylpyridinium chloride, iodide, or hydroxide.
Oxidation: Formation of styryl aldehyde or styryl carboxylic acid.
Reduction: Formation of dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Styrylpyridinium bromide hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-styrylpyridinium bromide hydrate involves its interaction with molecular targets through its pyridinium and styryl groups. The compound can:
Bind to Nucleophiles: The positively charged pyridinium ring can interact with nucleophilic sites in biological molecules.
Oxidative Stress: The styryl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
1-Styrylpyridinium bromide hydrate can be compared with other similar compounds, such as:
1-Vinylpyridinium Bromide: Similar structure but with a vinyl group instead of a styryl group. It has different reactivity and applications.
1-Benzylpyridinium Bromide: Contains a benzyl group instead of a styryl group. It is used in different synthetic applications.
1-Phenylpyridinium Bromide: Contains a phenyl group. It has distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
73840-47-8 |
|---|---|
Molekularformel |
C13H14BrNO |
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
InChI-Schlüssel |
VGHCTPQIMHNOTO-ANOGCNOSSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
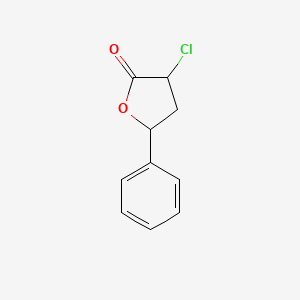
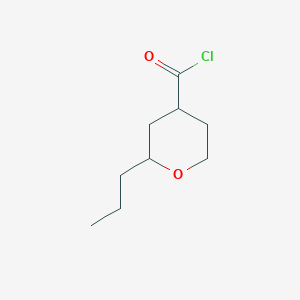
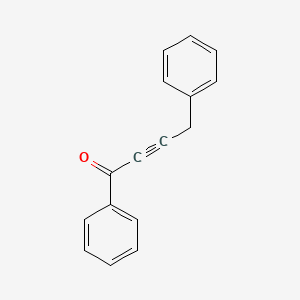

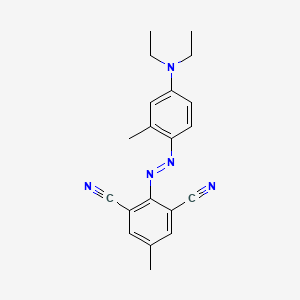
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
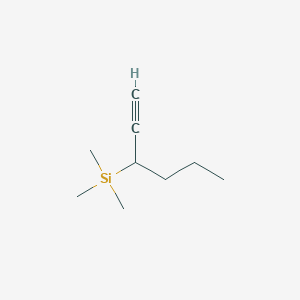
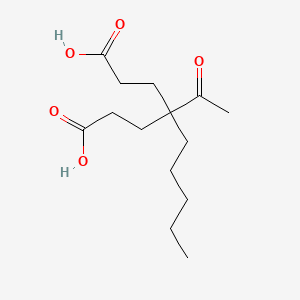
silane](/img/structure/B14442358.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
